3-Amino-4-isobutoxybenzenesulfonamide
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Overview
Description
3-Amino-4-isobutoxybenzenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse pharmacological activities, including antibacterial, diuretic, and hypoglycemic properties . This compound is characterized by the presence of an amino group, an isobutoxy group, and a sulfonamide group attached to a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-isobutoxybenzenesulfonamide typically involves the following steps:
Nitration: The starting material, 4-isobutoxybenzenesulfonamide, is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce a nitro group at the 3-position.
Purification: The final product is purified through recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound may involve continuous-flow synthesis to enhance productivity and safety. Continuous-flow synthesis allows for better control of reaction conditions and reduces the risk of thermal runaway .
Chemical Reactions Analysis
Types of Reactions
3-Amino-4-isobutoxybenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The sulfonamide group can be reduced to form sulfinamide or sulfide derivatives.
Substitution: The isobutoxy group can be substituted with other alkoxy groups or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as iron powder, zinc, and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium alkoxides or halides.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of sulfinamide or sulfide derivatives.
Substitution: Formation of various alkoxy or functional group-substituted derivatives.
Scientific Research Applications
3-Amino-4-isobutoxybenzenesulfonamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential antibacterial and antifungal properties.
Medicine: Investigated for its potential use as a therapeutic agent in treating bacterial infections.
Industry: Utilized in the production of dyes and pigments due to its sulfonamide group
Mechanism of Action
The mechanism of action of 3-Amino-4-isobutoxybenzenesulfonamide involves its interaction with bacterial enzymes. Sulfonamides act as competitive antagonists of p-aminobenzoic acid (PABA) in the synthesis of folic acid, which is essential for bacterial DNA production . By inhibiting the enzyme dihydropteroate synthase, this compound prevents the formation of folic acid, thereby inhibiting bacterial growth and proliferation.
Comparison with Similar Compounds
Similar Compounds
Sulfamethazine: An antibacterial sulfonamide used in veterinary medicine.
Sulfadiazine: Used in combination with pyrimethamine to treat toxoplasmosis.
3-Amino-4-methoxybenzenesulfonamide: Similar structure but with a methoxy group instead of an isobutoxy group.
Uniqueness
3-Amino-4-isobutoxybenzenesulfonamide is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to other sulfonamides. The presence of the isobutoxy group may influence its solubility, reactivity, and biological activity, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C10H16N2O3S |
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Molecular Weight |
244.31 g/mol |
IUPAC Name |
3-amino-4-(2-methylpropoxy)benzenesulfonamide |
InChI |
InChI=1S/C10H16N2O3S/c1-7(2)6-15-10-4-3-8(5-9(10)11)16(12,13)14/h3-5,7H,6,11H2,1-2H3,(H2,12,13,14) |
InChI Key |
FXVDPGYDOJYMSZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC1=C(C=C(C=C1)S(=O)(=O)N)N |
Origin of Product |
United States |
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